N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with interesting chemical properties and potential applications in various scientific fields. This compound consists of a quinoline derivative conjugated with a benzo-1,4-dioxine structure, further functionalized with thiophene and sulfonamide groups, offering a unique platform for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:
Starting Materials: : Begins with commercially available quinoline, thiophene sulfonyl chloride, and benzo-1,4-dioxine derivatives.
Intermediate Formation: : Thiophene sulfonyl chloride is reacted with a protected amine derivative of quinoline to form an intermediate sulfonamide.
Cyclization and Deprotection: : The intermediate undergoes cyclization under acidic conditions, followed by deprotection to yield the desired tetrahydroquinoline derivative.
Final Coupling: : The key intermediate is coupled with benzo-1,4-dioxine-6-sulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial synthesis may employ similar methods but optimized for scale, involving:
High-pressure reactors for improved reaction yields.
Use of automated synthesis machines for precise control over reaction conditions.
Advanced purification techniques like chromatography for isolating high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of reactions:
Oxidation: : Can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions can target the sulfonyl and nitro groups.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenated solvents and strong bases for nucleophilic substitutions.
Major Products
Oxidation of thiophene groups to sulfoxides.
Reduction to amines and secondary alcohols.
Substituted products depending on the specific electrophiles or nucleophiles used.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex organic molecules.
Acts as a ligand in coordination chemistry for metal complex formation.
Biology
Used in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine
Investigated for anti-inflammatory and anti-cancer properties.
Serves as a scaffold for developing new drugs targeting various diseases.
Industry
Utilized in the development of new materials with specific electronic properties.
Explored for use in sensors and catalysis due to its unique chemical structure.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action often involves interaction with specific enzymes or receptors due to the presence of sulfonamide and quinoline moieties. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Pathways Involved
Inhibition of key enzymes in metabolic pathways.
Modulation of signal transduction pathways via receptor interaction.
Comparison with Similar Compounds
Similar Compounds
N-(1-(pyridin-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
N-(1-(benzofuranyl-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
Uniqueness
The thiophene group provides unique electronic properties compared to pyridine or benzofuran derivatives.
Sulfonyl groups enhance water solubility, making it more versatile for biological applications.
The combined structure offers a unique platform for multi-target activity.
This compound holds great promise in various fields, thanks to its multifaceted structure and chemical versatility
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRANLYMXEVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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